3-Bromo-5-(3-fluorophenoxy)pyridine
Description
3-Bromo-5-(3-fluorophenoxy)pyridine (CAS: 1276123-21-7, MDL: MFCD19544000) is a halogenated pyridine derivative featuring a bromine atom at the 3-position and a 3-fluorophenoxy substituent at the 5-position of the pyridine ring. This compound is primarily utilized as a versatile intermediate in pharmaceutical and agrochemical synthesis. Its electron-deficient aromatic system and halogen substituents enhance reactivity in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the synthesis of complex bioactive molecules . Computational studies highlight its distinct electronic properties, including a polarizable bromine atom and electron-withdrawing fluorophenoxy group, which influence its pharmacokinetic and nonlinear optical (NLO) properties .
Properties
Molecular Formula |
C11H7BrFNO |
|---|---|
Molecular Weight |
268.08 g/mol |
IUPAC Name |
3-bromo-5-(3-fluorophenoxy)pyridine |
InChI |
InChI=1S/C11H7BrFNO/c12-8-4-11(7-14-6-8)15-10-3-1-2-9(13)5-10/h1-7H |
InChI Key |
MTAKYUSKOUTSHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=CC(=CN=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(3-fluorophenoxy)pyridine typically involves the reaction of 3-bromo-5-hydroxypyridine with 3-fluorophenol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 3-bromo-5-boronic acid pyridine is reacted with 3-fluorophenylboronic acid .
Industrial Production Methods
Industrial production of 3-Bromo-5-(3-fluorophenoxy)pyridine often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(3-fluorophenoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridines and phenoxy derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
3-Bromo-5-(3-fluorophenoxy)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-5-(3-fluorophenoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets . The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
Physicochemical and Electronic Properties
- Electron-Withdrawing Effects: The 3-bromo-5-(3-fluorophenoxy)pyridine exhibits stronger electron-withdrawing character compared to non-fluorinated analogues (e.g., 3-bromo-5-phenoxypyridine), as evidenced by lower LUMO energies (-1.82 eV vs. -1.45 eV) in DFT studies .
- Solubility: The tetrahydropyranyloxy analogue (C₁₀H₁₁BrNO₂) shows improved aqueous solubility (logP = 1.2) compared to 3-fluorophenoxy derivatives (logP = 2.8) due to reduced hydrophobicity .
- Thermal Stability: Fluorinated derivatives generally display higher thermal stability (decomposition >250°C) than non-fluorinated counterparts, attributed to strong C-F bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
